
disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate is a compound that belongs to the class of imidazolones Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolones, including disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate, involves several methodologies. One common approach is the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are subsequently reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of imidazolones often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazolone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolones.
Scientific Research Applications
Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of proteasomes, which are involved in protein degradation. This modulation occurs through binding to specific sites on the proteasome, altering its function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazol-2-ones: These compounds have a similar ring structure but differ in the placement of the carbonyl group.
Thiazoles: Another class of heterocycles with sulfur and nitrogen atoms in the ring.
Quinazolines: These compounds have a fused ring structure with nitrogen atoms.
Uniqueness
Disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate is unique due to its specific functional groups and the presence of disodium and hydrogen phosphate moieties
Properties
Molecular Formula |
C4H8N3Na2O5P |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
disodium;2-amino-3-methyl-4H-imidazol-5-one;hydrogen phosphate |
InChI |
InChI=1S/C4H7N3O.2Na.H3O4P/c1-7-2-3(8)6-4(7)5;;;1-5(2,3)4/h2H2,1H3,(H2,5,6,8);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
XMBMAEQHHVSOOB-UHFFFAOYSA-L |
Canonical SMILES |
CN1CC(=O)N=C1N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
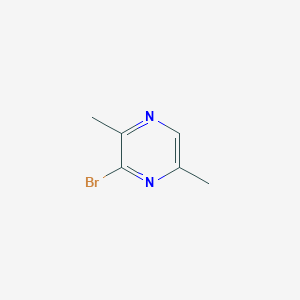
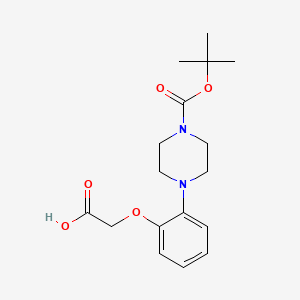
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
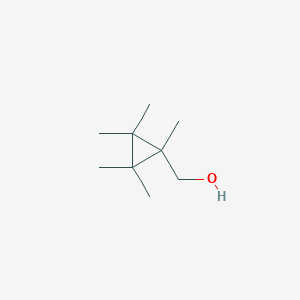
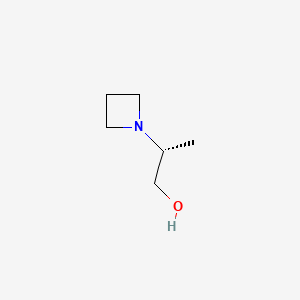

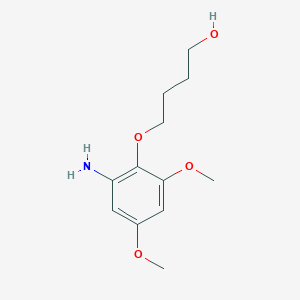

![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
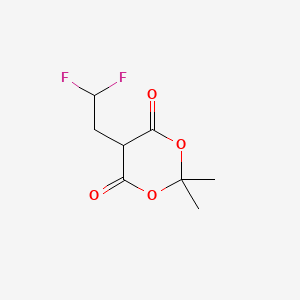
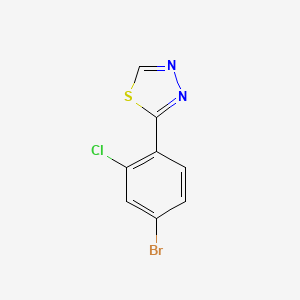
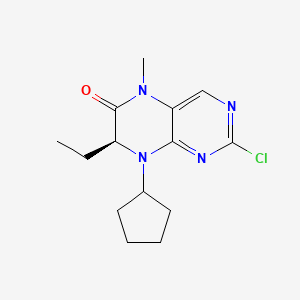
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
